(S)-Cdc7-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cdc7-IN-18 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of cell division cycle 7-related protein kinase, which plays a crucial role in the regulation of the cell cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cdc7-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a chiral intermediate, followed by a series of reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Cdc7-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Cdc7-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of cell division cycle 7-related protein kinase inhibition and its effects on cellular processes.
Biology: Employed in cell biology research to investigate the role of cell division cycle 7-related protein kinase in cell cycle regulation and DNA replication.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated cell cycle progression.
Industry: Utilized in the development of new drugs and chemical probes for biomedical research.
Wirkmechanismus
The mechanism of action of (S)-Cdc7-IN-18 involves the selective inhibition of cell division cycle 7-related protein kinase. This kinase is essential for the initiation of DNA replication and the progression of the cell cycle. By inhibiting this enzyme, this compound disrupts the normal cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of minichromosome maintenance proteins and the activation of checkpoint kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Cdc7-IN-17: Another selective inhibitor of cell division cycle 7-related protein kinase with similar biological activity.
PHA-767491: A dual inhibitor of cell division cycle 7-related protein kinase and cyclin-dependent kinase 9.
XL413: A selective inhibitor of cell division cycle 7-related protein kinase with distinct chemical structure and potency.
Uniqueness
(S)-Cdc7-IN-18 is unique due to its high selectivity and potency as an inhibitor of cell division cycle 7-related protein kinase. This selectivity allows for more precise studies of the enzyme’s role in the cell cycle and its potential as a therapeutic target. Additionally, the compound’s stereochemistry contributes to its specific binding affinity and inhibitory activity.
Biologische Aktivität
(S)-Cdc7-IN-18 is a selective inhibitor of the Cdc7 kinase, which plays a critical role in the initiation of DNA replication and cell cycle progression. This compound has garnered attention for its potential applications in cancer therapy, particularly due to its ability to induce apoptosis in tumor cells while sparing normal cells. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for cancer treatment.
Cdc7 kinase is essential for the phosphorylation of the minichromosome maintenance (MCM) complex, which is crucial for DNA replication. Inhibition of Cdc7 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. This compound specifically targets Cdc7 without significantly affecting other kinases, making it a promising candidate for targeted cancer therapies.
Key Findings:
- Selective Inhibition : this compound shows high specificity for Cdc7, with minimal off-target effects on other kinases involved in cell cycle regulation .
- Apoptotic Pathways : The inhibition of Cdc7 leads to mitochondrial-dependent apoptosis in quiescent chronic lymphocytic leukemia (CLL) cells, suggesting its effectiveness across different cancer types .
Biological Activity in Cancer Models
Numerous studies have demonstrated the efficacy of this compound in various cancer models:
- In Vitro Studies : Cell lines treated with this compound exhibit reduced proliferation rates and increased apoptosis markers compared to untreated controls. The compound induces significant cell death in cancerous cells while normal cells remain largely unaffected .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to tumor regression and enhanced sensitivity to conventional chemotherapeutic agents, indicating a synergistic effect when combined with other treatments .
Data Table: Summary of Biological Activity
Case Study 1: Efficacy in Ovarian Cancer
A study highlighted the role of this compound in overcoming resistance to PARP inhibitors in ovarian cancer. The results showed that Cdc7 inhibition re-sensitized resistant tumor cells to treatment, suggesting that targeting the Cdc7 pathway could enhance therapeutic outcomes in patients with resistant tumors .
Case Study 2: Chronic Lymphocytic Leukemia
In another study involving CLL patients, treatment with this compound resulted in significant reductions in viable tumor cell populations. The compound's ability to induce apoptosis was linked to its effects on mitochondrial pathways and downregulation of anti-apoptotic proteins .
Eigenschaften
Molekularformel |
C19H21N5OS |
---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI-Schlüssel |
MJWWMBBHELJWLE-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
Kanonische SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.